molecular formula C16H12F2N2O2 B286767 N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286767
M. Wt: 302.27 g/mol
InChI Key: VKOSIJJMXWNZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFB is a member of the benzisoxazole family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act as a modulator of the glutamate system in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic plasticity and is involved in various physiological processes such as learning and memory. DFB has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This inhibition leads to a decrease in the activity of the glutamate system, which may be responsible for the therapeutic effects of DFB.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects in animal models. In one study, DFB was found to improve cognitive function in a mouse model of Alzheimer's disease by reducing the levels of amyloid beta in the brain. In another study, DFB was found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the brain. DFB has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFB in lab experiments is its unique chemical structure, which makes it a useful tool for studying the glutamate system in the brain. DFB has also been shown to have low toxicity in animal models, which makes it a relatively safe compound to work with. However, one of the limitations of using DFB in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for research involving DFB. One area of research is the development of DFB analogs with improved solubility and potency. Another area of research is the investigation of the long-term effects of DFB on the brain and its potential as a neuroprotective agent. Finally, the potential of DFB as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.

Synthesis Methods

The synthesis of DFB involves the reaction of 3,5-difluoroaniline with 5-methyl-1,2-benzisoxazole-3-carboxylic acid to form the intermediate 2-(3,5-difluorophenyl)-5-methyl-1,2-benzisoxazole-3-carboxylic acid. This intermediate is then converted to DFB by reacting it with acetic anhydride in the presence of a catalyst. The yield of DFB is typically around 70-80% using this method.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of neuroscience, where DFB has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DFB has also been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.

properties

Molecular Formula

C16H12F2N2O2

Molecular Weight

302.27 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H12F2N2O2/c1-9-2-3-15-13(4-9)14(20-22-15)8-16(21)19-12-6-10(17)5-11(18)7-12/h2-7H,8H2,1H3,(H,19,21)

InChI Key

VKOSIJJMXWNZGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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